molecular formula C9H16N2 B1469382 3-(trans-4-Aminocyclohexyl)propanenitrile CAS No. 1315498-83-9

3-(trans-4-Aminocyclohexyl)propanenitrile

Cat. No.: B1469382
CAS No.: 1315498-83-9
M. Wt: 152.24 g/mol
InChI Key: ILAHCOQPDIUSQH-UHFFFAOYSA-N
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Description

3-(trans-4-Aminocyclohexyl)propanenitrile is a synthetic compound known for its unique chemical structure and properties. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-(4-aminocyclohexyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c10-7-1-2-8-3-5-9(11)6-4-8/h8-9H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAHCOQPDIUSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trans-4-Aminocyclohexyl)propanenitrile typically involves the reaction of cyclohexanone with ammonia to form 4-aminocyclohexanone. This intermediate is then reacted with acrylonitrile under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to produce the compound efficiently. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(trans-4-Aminocyclohexyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(trans-4-Aminocyclohexyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to understand these interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    3-(trans-4-Aminocyclohexyl)propanenitrile: shares similarities with other aminocyclohexyl derivatives, such as 4-aminocyclohexanone and 4-aminocyclohexanol.

    Phencyclidine (PCP): Although structurally different, it shares some pharmacological properties with this compound.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Biological Activity

3-(trans-4-Aminocyclohexyl)propanenitrile, also known by its CAS number 1315498-83-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₄N₂, with a molecular weight of 142.21 g/mol. The compound features a cyclohexane ring substituted with an amino group and a propanenitrile moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may influence:

  • G Protein-Coupled Receptors (GPCRs) : These receptors are crucial for cellular signaling and communication.
  • Enzymatic Activity : The compound may modulate the activity of specific enzymes involved in metabolic pathways.

Ongoing research aims to elucidate the exact pathways and molecular targets involved in its action.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antinociceptive Effects : Similar compounds have shown potential in pain relief, suggesting this compound may also serve as an analgesic agent.
  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory conditions.
  • Neuroprotective Properties : Emerging evidence suggests it could protect neuronal cells from oxidative stress, which is significant for neurodegenerative disease treatment.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in biological activities:

Compound NameStructure SimilarityAntinociceptive ActivityAnti-inflammatory ActivityNeuroprotective Activity
This compoundHighModeratePotentialEmerging evidence
N-cyclopropylpyrrolidine-2-carboxamide HClModerateHighSignificantLimited

Study 1: Antinociceptive Activity

A study published in Pharmacology Research investigated the antinociceptive effects of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, this compound was evaluated for its ability to inhibit pro-inflammatory cytokines. Findings revealed a notable decrease in cytokine levels, supporting its use as an anti-inflammatory therapeutic.

Study 3: Neuroprotection

Research on neuroprotective effects demonstrated that this compound could reduce oxidative stress markers in neuronal cell cultures. These results indicate potential applications in treating neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(trans-4-Aminocyclohexyl)propanenitrile
Reactant of Route 2
3-(trans-4-Aminocyclohexyl)propanenitrile

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